Cas no 69131-62-0 (1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one)

1-4-Amino-2-(trifluoromethyl)phenylpyrrolidin-2-one is a specialized heterocyclic compound featuring both an amino group and a trifluoromethyl substituent on a phenylpyrrolidinone scaffold. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino functionality provides a reactive site for further derivatization. Its rigid pyrrolidinone core contributes to conformational restraint, potentially improving binding affinity in target applications. The compound is particularly useful in medicinal chemistry for the development of biologically active molecules, where its balanced polarity and structural versatility enable precise modulation of pharmacokinetic and pharmacodynamic profiles.
1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one structure
69131-62-0 structure
Product Name:1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one
CAS No:69131-62-0
MF:C11H11F3N2O
MW:244.213052988052
MDL:MFCD27927464
CID:4147923
PubChem ID:13062327
Update Time:2025-10-28

1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-
    • 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one
    • SY301416
    • SCHEMBL78325
    • 69131-62-0
    • EN300-844436
    • 1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
    • MFCD27927464
    • QIUZDTXQLZXAJD-UHFFFAOYSA-N
    • 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone
    • MDL: MFCD27927464
    • Inchi: 1S/C11H11F3N2O/c12-11(13,14)8-6-7(15)3-4-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2
    • InChI Key: QIUZDTXQLZXAJD-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(N)C=C2C(F)(F)F)CCCC1=O

Computed Properties

  • Exact Mass: 244.08234746Da
  • Monoisotopic Mass: 244.08234746Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.3Ų

1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one Pricemore >>

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1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one Related Literature

Additional information on 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one

Research Briefing on 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one (CAS: 69131-62-0)

1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one (CAS: 69131-62-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the trifluoromethyl group and pyrrolidinone moiety, make it a promising candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Recent studies have explored the synthetic routes for 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one, with an emphasis on optimizing yield and purity. One notable approach involves a multi-step synthesis starting from commercially available precursors, incorporating palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group. Advances in green chemistry have also been applied to reduce the environmental impact of the synthesis process, such as the use of water as a solvent in certain steps.

In terms of biological activity, 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one has demonstrated promising results in preclinical studies. Research indicates that the compound exhibits inhibitory effects on specific kinases involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound showed potent inhibition of a key kinase target, with an IC50 value in the nanomolar range. These findings suggest potential applications in treating conditions such as rheumatoid arthritis and certain cancers.

Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography to elucidate its binding interactions with target proteins. These studies reveal that the trifluoromethyl group plays a critical role in enhancing binding affinity and selectivity, while the pyrrolidinone ring contributes to stabilizing the protein-ligand complex. Such insights are invaluable for the rational design of derivatives with improved pharmacokinetic properties.

Despite these advancements, challenges remain in the development of 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and in vivo studies. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles, with several patents filed in recent years covering novel derivatives and formulations of the compound.

In conclusion, 1-4-amino-2-(trifluoromethyl)phenylpyrrolidin-2-one (CAS: 69131-62-0) represents a promising scaffold for drug discovery, with ongoing research highlighting its potential in multiple therapeutic areas. Continued exploration of its chemical and biological properties will be essential for translating these findings into clinical applications. This briefing underscores the importance of interdisciplinary collaboration and innovation in advancing the field of chemical biology and pharmaceutical sciences.

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